Orthogonal Reactivity: Iodine vs. Chlorine
The 5-iodo substituent in 3-Chloro-2-Hydrazino-5-Iodopyridine provides a significantly more reactive site for palladium-catalyzed cross-coupling reactions compared to the 3-chloro substituent, enabling sequential, site-selective functionalization not possible with analogs like 2-Hydrazino-3,5-dichloropyridine. This principle is established for the analogous 3-Chloro-5-iodopyridine scaffold . This orthogonal reactivity allows for the stepwise introduction of two different aryl or alkyl groups onto the pyridine core .
| Evidence Dimension | Relative Reactivity in Stille Coupling |
|---|---|
| Target Compound Data | 5-Iodo site: high reactivity; 3-Chloro site: low reactivity (reactivity trend inferred from analog) |
| Comparator Or Baseline | 3-Chloro-5-iodopyridine (analog) |
| Quantified Difference | Iodine atom exhibits higher reactivity than the chlorine atom |
| Conditions | Stille coupling reaction conditions (palladium catalyst, aryl stannane) |
Why This Matters
This orthogonal reactivity is a critical selection criterion for synthetic chemists designing multi-step syntheses, as it minimizes side reactions and maximizes yield.
